Methylthio(vinylthio)methane
Description
Historical Context and Evolution of Organosulfur Chemistry
The study of organosulfur compounds dates back to the 19th century, with early discoveries often characterized by the potent and frequently unpleasant odors of these molecules. google.comguidechem.com The initial synthesis of simple thioethers, such as diethyl sulfide (B99878) in 1840, marked the beginning of a systematic exploration of this class of compounds. google.com Throughout the 19th and 20th centuries, the field expanded rapidly, driven by the discovery of naturally occurring organosulfur compounds and their vital roles in biological processes. ontosight.ai The development of new synthetic methods has been a continuous theme, enabling the creation of increasingly complex sulfur-containing molecules and unlocking their potential in various applications, from agriculture to medicine. ontosight.aichembuyersguide.com
Structural Significance of Methylthio(vinylthio)methane within the Dithioacetal Class
This compound, with the chemical formula C₄H₈S₂, belongs to the dithioacetal class of organosulfur compounds. google.combuyersguidechem.com Dithioacetals are sulfur analogs of acetals, characterized by a methylene (B1212753) group bonded to two sulfur atoms. nih.gov They are typically formed by the reaction of an aldehyde or its equivalent with thiols. nih.gov
The structure of this compound is asymmetric, featuring two different thioether substituents on the central methylene carbon: a methylthio group (-SCH₃) and a vinylthio group (-SCH=CH₂). This asymmetry distinguishes it from more commonly studied symmetric dithioacetals like bis(methylthio)methane (B156853). buyersguidechem.comnih.gov The presence of both a saturated alkylthio group and an unsaturated vinylthio group within the same molecule suggests a unique reactivity profile, combining features of both functional groups. Dithioacetals are significant in organic synthesis, often serving as protecting groups for aldehydes and as precursors to nucleophilic acyl anion equivalents through a reactivity pattern known as umpolung. nih.gov
Table 1: Predicted Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 10340-69-9 | google.com |
| Molecular Formula | C₄H₈S₂ | google.com |
| Molecular Weight | 120.24 g/mol | google.com |
| Boiling Point | 161.5 ± 23.0 °C | google.com |
| Density | 1.022 ± 0.06 g/cm³ | google.com |
Note: The physical properties listed are predicted values as extensive experimental data for this specific compound is not widely available in published literature.
Review of Related Vinyl Thioether and Methyl Thioether Systems in Academic Research
While specific research on this compound is limited, the chemistry of its constituent functional groups, vinyl thioethers and methyl thioethers, is well-documented.
Vinyl Thioethers: These compounds, characterized by a sulfur atom attached to a vinyl group, are versatile intermediates in organic synthesis. They can participate in a variety of reactions, including cycloadditions, metal-catalyzed cross-coupling reactions, and polymerizations. The vinyl group can be functionalized in numerous ways, and the sulfur atom can influence the reactivity of the double bond. Research has explored their use in the synthesis of complex molecules and in materials science. For instance, vinyl thioether derivatives have been employed in bioorthogonal metabolic DNA labeling.
Methyl Thioethers: The methylthio group is a common motif in many natural products and synthetic compounds. The sulfur atom in a methyl thioether can be oxidized to form sulfoxides and sulfones, which have distinct chemical properties and biological activities. Methyl thioethers have been studied for their role in atmospheric chemistry and as ligands in coordination chemistry. In synthetic chemistry, the methylthio group can be a leaving group or can be used to direct the reactivity of adjacent functional groups.
The combination of these two functionalities in this compound suggests a molecule with a rich and varied chemical reactivity, though specific studies to explore this potential remain to be published.
Table 2: Comparison of Related Thioether Compounds
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) |
| This compound (Predicted) | 10340-69-9 | C₄H₈S₂ | 161.5 ± 23.0 |
| Bis(methylthio)methane | 1618-26-4 | C₃H₈S₂ | 148 |
| Ethyl Methyl Sulfide | 624-89-5 | C₃H₈S | 67 |
| 1,2-Bis(methylthio)ethane | 6628-18-8 | C₄H₁₀S₂ | 183-185 |
This table provides a comparative look at the boiling points of this compound (predicted) and some related, well-characterized thioether compounds, illustrating the influence of structure on physical properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10340-69-9 |
|---|---|
Molecular Formula |
C4H8S2 |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
methylsulfanylmethylsulfanylethene |
InChI |
InChI=1S/C4H8S2/c1-3-6-4-5-2/h3H,1,4H2,2H3 |
InChI Key |
UVLFYPCCABTJCG-UHFFFAOYSA-N |
SMILES |
CSCSC=C |
Canonical SMILES |
CSCSC=C |
Synonyms |
Methylthio(vinylthio)methane |
Origin of Product |
United States |
Synthetic Methodologies for Methylthio Vinylthio Methane and Its Derivatives
De Novo Synthesis of Methylthio(vinylthio)methane
The de novo synthesis of this compound involves the formation of the key C-S-C-S-C backbone. This can be approached through various strategies, including convergent and divergent routes, direct carbon-sulfur bond formation, and the use of organometallic reagents.
Convergent and Divergent Synthetic Routes
Convergent synthesis would involve the coupling of two pre-functionalized fragments, such as a methylthiomethyl unit and a vinylthio unit. A plausible convergent approach could involve the reaction of a methylthiomethyl halide with a vinylthiolate salt. This method offers the advantage of building complexity late in the synthetic sequence.
Divergent synthesis, on the other hand, would start from a central precursor that is sequentially elaborated. For instance, starting from a dithiol, one could first introduce the methyl group and then the vinyl group, or vice versa. A study on the metal-free synthesis of unsymmetrical bis(thioesters) from dithiols and α,β-unsaturated aldehydes demonstrates the feasibility of selectively functionalizing dithiols, a principle that could be adapted for this compound. rsc.org
Direct Carbon-Sulfur Bond Formation Strategies
The direct formation of carbon-sulfur bonds is a cornerstone of thioether synthesis. For this compound, this could be envisioned through several pathways. One potential route is the reaction of methanethiol (B179389) with vinylthiirane. The nucleophilic attack of the thiolate on the strained thiirane (B1199164) ring would lead to the desired thioacetal structure. wikipedia.orgnih.gov Another approach involves the reaction of a suitable precursor with a sulfur source. For example, methods for the synthesis of unsymmetrical thioethers have been developed that could be conceptually applied here. sioc-journal.cnacs.orgresearchgate.net
A notable method for the synthesis of vinyl thioethers involves the reaction of disulfides with calcium carbide, which serves as an acetylene (B1199291) source. researchgate.net While this method typically yields symmetrical bis-thioethenes or simple vinyl thioethers, modifications could potentially allow for the synthesis of unsymmetrical structures like this compound.
| Starting Materials | Reagents and Conditions | Product | Key Features |
| Dithiols, α,β-Unsaturated Aldehydes | Bulky NHC carbene ligand, Acetone, 40 °C | Unsymmetrical bis(thioesters) | High chemoselectivity, Metal-free rsc.org |
| Disulfides, Calcium Carbide | K2CO3/KOH/DMSO | Vinyl thioethers, Bis-thioethenes | Simple procedure, Good to high yields researchgate.net |
| Thiols, Aldehydes | Ph3P, TfOH | Thiophosphonium salts | Metal-free, Broad scope nih.gov |
| p-Quinone Methides, Organosulfur Reagents | DABCO | Diarylmethyl thioethers | Rapid, Mild conditions rsc.orgnih.gov |
Table 1: Selected Direct Carbon-Sulfur Bond Formation Strategies for Thioether Synthesis
Methodologies Involving Organometallic Reagents and Catalysis
Organometallic reagents are powerful tools for C-C and C-heteroatom bond formation. mmcmodinagar.ac.in Grignard reagents and organolithium compounds, for example, can react with sulfur electrophiles to form thioethers. A potential route to this compound could involve the reaction of a vinyl Grignard reagent with a methylthiomethyl sulfenyl chloride. Conversely, a methyl Grignard reagent could be reacted with a vinylthiomethyl sulfenyl chloride. The use of organometallic reagents often requires careful control of reaction conditions to avoid side reactions.
Ruthenium-catalyzed formation of vinyl thioethers from thiols and alkynes has been reported, offering a regioselective route to these compounds. acs.org Such catalytic methods could potentially be adapted for the synthesis of this compound by using a pre-formed methylthiomethyl thiol. Additionally, lanthanide-catalyzed stereoselective synthesis of vinyl sulfides has been demonstrated, which could be another avenue for controlling the stereochemistry of the vinyl group. scilit.com
| Organometallic Reagent/Catalyst | Substrates | Product Type | Reference |
| Grignard Reagents (RMgX) | Aldehydes, Ketones, Esters | Alcohols (after hydrolysis) | mmcmodinagar.ac.in |
| Organolithium Reagents | Carbonyl compounds, Alkyl halides | Varied functionalized products | uu.nl |
| Ruthenium Catalysts | Thiols, Alkynes | Vinyl Thioethers | acs.org |
| Lanthanide Catalysts | Thiols, Alkynes | Vinyl Sulfides | scilit.com |
| Copper Catalysts | Aromatic Methyl Thioethers, Aryl Halides | Arylbenzylsulfoxides | mdpi.com |
Table 2: Examples of Organometallic Reagents and Catalysts in Thioether Synthesis
Functionalization and Derivatization Approaches
Once this compound is synthesized, its two distinct thioether moieties offer opportunities for selective functionalization.
Selective Modification of the Vinyl Thioether Moiety
The vinyl thioether group is susceptible to a variety of transformations. The double bond can undergo addition reactions. For instance, a cascade reaction of α-aryl vinyl sulfonium (B1226848) salts with carbon nucleophiles leads to functionalized benzyl (B1604629) thioethers, suggesting that the vinyl group in this compound could be activated to form a sulfonium salt and then reacted with nucleophiles. rsc.orgrsc.org
Hydrothiolation reactions (thiol-ene click reactions) on the vinyl group could be used to introduce further sulfur-containing functionalities. thieme-connect.de Additionally, the vinyl group can participate in cycloaddition reactions. For example, addition/cyclization of biaryl vinyl thioethers with ethyl 2-bromo-2,2-difluoroacetate has been reported, indicating the potential for forming cyclic structures from this compound. researchgate.net
Reactions at the Methyl Thioether Center
The methyl thioether can also be a site for chemical modification. The sulfur atom can be alkylated to form sulfonium salts. Studies on the S-alkylation and S-amination of methyl thioethers derived from closo-B(12)H(12) demonstrate the feasibility of these reactions. nih.govacs.org These sulfonium salts can then act as leaving groups in substitution reactions or undergo rearrangement.
Oxidation of the methyl thioether to the corresponding sulfoxide (B87167) or sulfone is another common transformation. A copper-catalyzed direct sulfoxidation of aromatic methyl thioethers has been developed, which could potentially be applied to this compound to introduce a sulfoxide group selectively at the methyl thioether position. mdpi.com
| Functionalization Reaction | Target Moiety | Reagents and Conditions | Resulting Structure |
| Michael Addition/Sigmatropic Rearrangement | Vinyl Thioether | Activation to sulfonium salt, C-nucleophile | Functionalized Thioether rsc.orgrsc.org |
| Hydrothiolation (Thiol-Ene) | Vinyl Thioether | Thiol, Radical or base catalysis | Extended Thioether thieme-connect.de |
| Cycloaddition | Vinyl Thioether | Difluoroacetate, Photocatalysis | Cyclic Thioether researchgate.net |
| S-Alkylation | Methyl Thioether | Alkyl halides, Tosylates | Sulfonium Salt nih.govacs.org |
| Sulfoxidation | Methyl Thioether | Cu(OAc)2, DBU, 1,4-dioxane | Sulfoxide mdpi.com |
Table 3: Potential Functionalization Reactions for this compound
Stereoselective Synthetic Pathways to Analogues
The stereoselective synthesis of analogues of this compound is a field of growing interest, driven by the need for structurally defined molecules in various applications, including agrochemicals and pharmaceuticals. Research in this area has focused on controlling the geometry of the vinyl group and the chirality of adjacent stereocenters.
A notable development in this field is the regio- and stereoselective synthesis of β-methylthio vinyl triflates. nih.gov This method involves the reaction of alkynes with dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate, providing a pathway to vinyl triflates with a high degree of stereocontrol. These β-methylthio vinyl triflates serve as important intermediates, acting as electrophilic vinyl sources for further chemical transformations. The ability to dictate the stereochemistry at the double bond is a crucial aspect of this methodology, enabling the synthesis of specific isomers of more complex molecules.
Another approach to stereocontrolled synthesis involves the use of chiral auxiliaries or catalysts to direct the formation of desired stereoisomers. While specific examples for this compound are not extensively documented, general principles of asymmetric synthesis are applicable. For instance, the use of chiral sulfide-based reagents in addition reactions to alkynes or alkenes can lead to the formation of enantioenriched products.
Furthermore, enzymatic reactions offer a powerful tool for achieving high stereoselectivity. Enzymes such as lipases and oxidoreductases can be employed to resolve racemic mixtures of intermediates or to catalyze stereoselective transformations leading to the desired analogues. The inherent chirality of the enzyme's active site allows for precise differentiation between stereoisomers, often yielding products with high enantiomeric excess.
The development of these stereoselective methods is critical for understanding the structure-activity relationships of biologically active compounds and for the synthesis of single-enantiomer drugs, where different stereoisomers may exhibit vastly different pharmacological profiles.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Feature |
| Alkyne | Dimethyl(methylthio)sulfonium trifluoromethanesulfonate | - | β-Methylthio vinyl triflate | Regio- and stereoselective triflation nih.gov |
| Prochiral sulfide (B99878) | Electrophile | Chiral catalyst | Chiral thioether | Asymmetric sulfenylation |
| Racemic intermediate | - | Lipase | Enantioenriched product | Enzymatic resolution |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for developing more sustainable and environmentally benign chemical processes. While specific green synthetic routes for this compound are not widely reported, the twelve principles of green chemistry provide a framework for designing such processes.
The core principles that are particularly relevant to the synthesis of this compound include waste prevention, atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. For instance, traditional synthetic methods may involve the use of hazardous reagents and solvents, and generate significant amounts of waste. A greener approach would focus on the use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.
One of the key metrics in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. Catalytic reactions, such as those involving transition metals, are often designed to have high atom economy.
Another important aspect is the use of renewable feedstocks . While the synthesis of this compound typically relies on petrochemical sources, future research could explore the use of bio-based starting materials. For example, methionine, a sulfur-containing amino acid, could potentially serve as a renewable source of the methylthio group.
The principle of designing for energy efficiency encourages conducting reactions at ambient temperature and pressure whenever possible. This reduces the energy consumption and environmental footprint of the chemical process. The use of highly active catalysts can often enable reactions to proceed under milder conditions.
Finally, the development of processes that minimize the potential for chemical accidents , including releases, explosions, and fires, is a crucial safety and environmental consideration. This involves choosing safer chemicals and reaction conditions.
| Green Chemistry Principle | Potential Application in Synthesis of this compound Analogues |
| Prevention | Designing synthetic routes that minimize byproduct formation. |
| Atom Economy | Utilizing catalytic addition reactions to maximize incorporation of reactant atoms. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. |
| Designing Safer Chemicals | Modifying the final product to reduce its toxicity and environmental impact. |
| Safer Solvents and Auxiliaries | Using water or other benign solvents instead of volatile organic compounds. |
| Design for Energy Efficiency | Employing catalysts that allow for reactions at lower temperatures and pressures. |
| Use of Renewable Feedstocks | Investigating bio-based sources for the sulfur and carbon backbone. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |
| Design for Degradation | Designing molecules that will break down into benign products after use. |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
Reactivity and Mechanistic Investigations of Methylthio Vinylthio Methane
Electrophilic and Nucleophilic Reactivity of the Vinyl Group
The vinyl group in methylthio(vinylthio)methane is an electron-rich double bond, making it susceptible to attack by electrophiles. The adjacent sulfur atom can further influence the reactivity of this group through resonance and inductive effects.
Addition Reactions to the Olefinic Moiety
The double bond of vinyl thioethers readily participates in addition reactions. For instance, in the presence of acid catalysts, alcohols and thiols can add across the double bond to form acetals and thioacetals, respectively. nih.gov This reactivity is driven by the formation of a stable carbocation at the α-carbon, stabilized by the adjacent oxygen or sulfur atom. nih.gov Vinyl ethers can undergo conversion to thioacetals, with one study showing a 36% conversion after two hours when reacted with 4-methylbenzyl mercaptan. nih.gov
The addition of electrophiles such as halogens or hydrogen halides to the vinyl group is also a feasible transformation, leading to functionalized thioacetals. The regioselectivity of these additions is typically governed by the directing effects of the sulfur atoms.
Cycloaddition Processes for Ring System Construction
Vinyl thioethers are valuable dienophiles in cycloaddition reactions, particularly in hetero-Diels-Alder reactions. acs.orgnih.gov These reactions provide a powerful tool for the construction of heterocyclic ring systems. For example, vinyl thioethers can react with in situ-generated o-quinolinone quinone methides in a highly selective and smooth reaction under aqueous conditions. acs.orgnih.gov This type of "click" cycloaddition is of growing interest in bioorthogonal chemistry for labeling biomolecules in living systems. acs.orgnih.gov
Another example involves the bioorthogonal cycloaddition of 5-arylidene derivatives of 1,3-dimethylbarbituric acid with vinyl thioether, which has been applied to imaging inside living cells. rsc.org These reactions are often high-yielding and fast in aqueous media. rsc.org The second-order rate constants for some of these bioorthogonal cycloadditions are comparable to or even better than other established ligation reactions. rsc.org
| Cycloaddition Reaction Type | Reactants | Key Features | Reference |
| Hetero-Diels-Alder | o-Quinolinone quinone methides and vinyl thioethers | Highly selective, proceeds smoothly in aqueous conditions, useful for bioorthogonal ligation. | acs.orgnih.gov |
| Hetero-Diels-Alder | 5-Arylidene derivatives of 1,3-dimethylbarbituric acid and vinyl thioether | High yielding, selective, and fast in aqueous media, applied in cellular imaging. | rsc.org |
Transformations Involving the Sulfur Centers
The sulfur atoms in this compound are key reactive sites, capable of undergoing oxidation to form sulfoxides and sulfones, or participating in desulfurization and rearrangement reactions.
Oxidation Reactions Leading to Sulfoxides and Sulfones
The oxidation of thioethers is a common method for the synthesis of sulfoxides and sulfones. jchemrev.comresearchgate.net A variety of oxidizing agents can be employed, and the reaction can often be controlled to selectively produce either the sulfoxide (B87167) or the sulfone. organic-chemistry.org For example, hydrogen peroxide in the presence of a suitable catalyst can be used. organic-chemistry.orgrsc.org The initial oxidation to the sulfoxide is generally more facile than the subsequent oxidation to the sulfone. researchgate.net
In the case of allyl methyl thioether, a related compound, oxidation with TS-1 as a catalyst exclusively yields products of oxidation at the sulfur atom, namely the sulfoxide and sulfone. rsc.org This suggests that the vinyl group in this compound would likely remain intact during selective oxidation of the sulfur centers under similar conditions. Vinyl sulfones are valuable synthetic intermediates, acting as Michael acceptors and partners in cycloaddition reactions. researchgate.net
| Oxidizing Agent | Product | Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | Catalytic (e.g., TS-1, Tantalum carbide, Niobium carbide) | organic-chemistry.orgrsc.org |
| Iodosobenzene | Sulfoxide | Chemoselective | jchemrev.com |
| Iodoxybenzoic acid (IBX)-tetraethyl ammonium (B1175870) bromide | Sulfoxide | Chemoselective, short reaction times | jchemrev.com |
| Selectfluor | Sulfoxide/Sulfone | Aqueous conditions, ambient temperature | organic-chemistry.org |
Desulfurization and Rearrangement Pathways
Thioacetals can undergo desulfurization to yield hydrocarbons. jove.com A classic method for this transformation is treatment with Raney nickel and hydrogen. jove.comwikipedia.orgchem-station.com This reaction is a useful method for the deoxygenation of carbonyl groups after their conversion to thioacetals. chem-station.com Alternatives to Raney nickel, such as nickel boride, have also been developed to avoid issues with pyrophoricity. chem-station.com
Oxidative desulfurization offers another pathway to regenerate carbonyl compounds from thioacetals. rsc.org A green chemistry approach utilizing Fenton-like chemistry (CeBr₃–H₂O₂) has been shown to be highly efficient and chemoselective for this purpose. rsc.org The mechanism involves the in situ generation of reactive brominating species that react with the sulfide (B99878) to form a bromosulfonium intermediate, which is then hydrolyzed. rsc.org
Reactivity of the Methane (B114726) Carbon Core
The central methane carbon of the thioacetal group in this compound is generally less reactive than the vinyl group or the sulfur atoms. However, its protons can be abstracted under strongly basic conditions, particularly if the resulting carbanion is stabilized. While direct deprotonation of the methane carbon in this compound is not extensively documented, the reactivity of related thioacetals suggests this possibility. For instance, 1,3-dithianes can be deprotonated at the C2 position to form a nucleophilic acyl anion equivalent, a key transformation in Corey-Seebach chemistry. researchgate.net
α-Deprotonation and Carbanion Chemistry
The protons on the methylene (B1212753) carbon of this compound are significantly more acidic than those of a simple alkane due to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge. This stabilization arises from a combination of inductive effects and the potential for d-orbital participation, a topic of ongoing discussion in sulfur chemistry. mdpi.com The formation of the carbanion, [methylthio(vinylthio)methyl]lithium, is typically achieved by treatment with a strong base, such as an organolithium reagent like n-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.
The geometry of such sulfur-stabilized carbanions is generally considered to be pyramidal, and they can participate in a variety of subsequent reactions, serving as a nucleophilic building block for the formation of new carbon-carbon bonds.
Reactions with Electrophiles at the Methylene Bridge
The carbanion generated from the α-deprotonation of this compound readily reacts with a wide range of electrophiles. These reactions typically occur at the carbanionic center, leading to the formation of a diverse array of functionalized products.
Common electrophiles that can be employed in these reactions include:
Alkyl halides: Reaction with primary and secondary alkyl halides results in the formation of the corresponding α-alkylated products.
Aldehydes and Ketones: Addition to carbonyl compounds yields β-hydroxy thioacetal derivatives.
Esters: Acylation can be achieved through reaction with esters, leading to the formation of α-keto thioacetals.
Epoxides: Ring-opening of epoxides by the carbanion affords γ-hydroxy thioacetals.
Michael Acceptors: Conjugate addition to α,β-unsaturated carbonyl compounds is also a feasible transformation.
These reactions provide a powerful tool for the construction of complex molecular architectures, leveraging the nucleophilicity of the sulfur-stabilized carbanion derived from this compound.
Catalytic Reactions of this compound
The presence of both a vinyl group and sulfur atoms makes this compound a versatile substrate for various catalytic transformations. Both transition metals and organocatalysts can be employed to mediate a range of reactions, leading to a variety of valuable products.
Transition Metal-Mediated Transformations
The vinyl thioether moiety of this compound is particularly susceptible to transformations catalyzed by transition metals, most notably palladium and rhodium. These reactions often involve the activation of the C-S or C=C bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium catalysts are widely used for cross-coupling reactions, and substrates containing vinyl thioether functionalities can participate in these transformations. nih.govmdpi.comnih.govrsc.org While specific examples with this compound are not extensively documented, analogous vinyl sulfides undergo reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form substituted vinyl compounds.
Heck Reaction: Coupling with aryl or vinyl halides to generate more complex unsaturated systems.
Sonogashira Coupling: Reaction with terminal alkynes to produce enynes.
The general mechanism for these reactions involves the oxidative addition of the vinyl sulfide (or a derivative) to the palladium(0) catalyst, followed by transmetalation with the coupling partner and subsequent reductive elimination to afford the product and regenerate the catalyst.
Rhodium-Catalyzed Reactions:
Rhodium catalysts are also known to mediate a variety of transformations involving sulfur-containing compounds. nih.govnih.govdtu.dkresearchgate.netrsc.org For this compound, potential rhodium-catalyzed reactions could include:
Hydroformylation: Addition of carbon monoxide and hydrogen across the double bond to yield aldehydes.
Hydrogenation: Reduction of the carbon-carbon double bond.
C-H Activation: Rhodium catalysts are known to facilitate the activation of C-H bonds, which could potentially lead to functionalization at various positions on the molecule. nih.gov
The following table summarizes potential transition metal-catalyzed reactions of this compound based on the reactivity of similar compounds.
| Reaction Type | Catalyst (Example) | Coupling Partner (Example) | Product Type |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic acid | Aryl-substituted vinyl thioether |
| Heck Reaction | Pd(OAc)₂ | Aryl halide | Arylated vinyl thioether |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | Enyne thioether |
| Hydroformylation | Rh(acac)(CO)₂ | CO/H₂ | Aldehyde |
| Hydrogenation | Rh/C | H₂ | Saturated thioacetal |
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the transformation of organic compounds. beilstein-journals.orgresearchgate.netoaepublish.comnih.govresearchgate.net The vinyl thioether moiety in this compound can act as a nucleophile or an electrophile under different organocatalytic conditions.
Potential organocatalytic applications for this compound include:
Michael Additions: The vinyl group can act as a Michael acceptor for various nucleophiles, catalyzed by organobases such as thiourea (B124793) derivatives or cinchona alkaloids.
Diels-Alder Reactions: The vinyl thioether can function as a dienophile in cycloaddition reactions with dienes, potentially catalyzed by Lewis acids or other organocatalysts.
Friedel-Crafts Type Reactions: In the presence of a strong Brønsted acid catalyst, the vinyl group could be activated towards nucleophilic attack by electron-rich aromatic compounds.
While specific, documented organocatalytic reactions of this compound are scarce, the known reactivity of vinyl thioethers suggests a broad potential for such applications. The development of new organocatalytic methods for the functionalization of this and related compounds remains an active area of research.
Advanced Applications of Methylthio Vinylthio Methane in Organic Synthesis
Methylthio(vinylthio)methane as a Versatile Synthon
A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. The dual functionality of this compound theoretically positions it as a potentially valuable synthon.
Building Block for Complex Carbon Skeletons
The vinylthio group could, in principle, participate in various carbon-carbon bond-forming reactions, such as Michael additions or cycloadditions, while the methylthio group could be manipulated for further transformations. However, no specific examples of its use in the construction of complex carbon skeletons are currently documented in the chemical literature.
Precursor for Advanced Heterocyclic Compounds (e.g., Thiophenes)
The sulfur atoms and the vinyl group in this compound suggest its potential as a precursor for sulfur-containing heterocycles like thiophenes. acs.orgresearchgate.netchemicalbook.comscbt.com Conceptually, cyclization strategies could be envisioned, but no published methods currently utilize this specific compound for the synthesis of advanced heterocyclic systems.
Chiral Auxiliaries and Ligand Development
The development of new chiral auxiliaries and ligands is crucial for asymmetric synthesis. While sulfur-containing compounds are often employed in this context, there is no evidence to suggest that this compound has been developed or utilized as a chiral auxiliary or as a scaffold for ligand synthesis.
Contribution to Multi-Step Asymmetric Synthesis
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form. The potential for stereoselective reactions involving the vinylthio group, or the modification of the molecule to incorporate a chiral element, remains a theoretical possibility. At present, no studies have reported the application of this compound in multi-step asymmetric synthesis.
Design and Synthesis of Functional Molecules Utilizing this compound Scaffolds
Molecular scaffolds serve as a core structure for the attachment of various functional groups to create molecules with specific properties. chemeo.com While the this compound framework could theoretically be a starting point for the design of functional molecules, no research has been published detailing such applications.
Spectroscopic and Analytical Characterization Methodologies for Methylthio Vinylthio Methane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the local chemical environment, connectivity, and stereochemistry of atoms.
Elucidation of Proton and Carbon-13 Chemical Environments
The structure of methylthio(vinylthio)methane suggests distinct signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra. The expected chemical shifts are influenced by the electronegativity of the adjacent sulfur atoms and the electronic effects of the vinyl group.
In the ¹H NMR spectrum, three sets of signals are anticipated:
A singlet for the methyl (CH₃) protons.
A singlet for the methylene (B1212753) (SCH₂S) protons.
A complex set of signals for the vinyl (-CH=CH₂) protons, likely an AMX spin system, showing characteristic doublet of doublets patterns.
Based on data from analogous compounds like bis(methylthio)methane (B156853) and methyl vinyl sulfide (B99878), predicted ¹H NMR chemical shifts can be estimated. chemicalbook.comnih.govacs.org For instance, the methyl protons of bis(methylthio)methane appear at approximately 2.15 ppm, and the methylene protons at 3.62 ppm. nih.gov The vinyl protons in methyl vinyl sulfide are observed between 5.2 and 6.4 ppm. acs.orgrsc.org
The ¹³C NMR spectrum would similarly show four distinct signals corresponding to the four unique carbon environments. The chemical shifts for the methyl and methylene carbons in bis(methylthio)methane are found at approximately 14.3 ppm and 40.1 ppm, respectively. nih.govhmdb.cachemicalbook.com The vinyl carbons in related structures typically appear in the range of 110-140 ppm. rsc.org
Predicted NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | CH₃-S | ~2.2 | Singlet |
| ¹H | S-CH₂-S | ~3.7 | Singlet |
| ¹H | S-CH= | ~6.4 | Doublet of Doublets |
| ¹H | =CH₂ (trans) | ~5.3 | Doublet of Doublets |
| ¹H | =CH₂ (cis) | ~5.2 | Doublet of Doublets |
| ¹³C | CH₃-S | ~15 | - |
| ¹³C | S-CH₂-S | ~40 | - |
| ¹³C | S-CH= | ~132 | - |
| ¹³C | =CH₂ | ~112 | - |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, confirming the connectivity within the vinyl group by showing cross-peaks between the -CH= and =CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments in the table above to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of different proton groups, which can help in determining the preferred conformation of the molecule in solution.
Vibrational Spectroscopy: Infrared and Raman Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.
For this compound, key vibrational modes would include:
C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups are expected around 2900-3000 cm⁻¹. Vinylic C-H stretches appear at higher frequencies, typically 3000-3100 cm⁻¹.
C=C stretching: The vinyl double bond stretch is a key indicator and usually appears as a medium to strong band in the IR spectrum around 1600-1650 cm⁻¹.
C-S stretching: The carbon-sulfur stretching vibrations are typically weaker and appear in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. acs.org These bands can be particularly useful in Raman spectroscopy.
=C-H bending: Out-of-plane bending vibrations for the vinyl group are strong and characteristic, appearing in the 890-990 cm⁻¹ region.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H Stretch (Vinylic) | =C-H | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | -C-H | 3000 - 2850 | Medium-Strong |
| C=C Stretch | C=C | 1650 - 1600 | Medium |
| CH₂ Scissoring | -CH₂- | ~1465 | Medium |
| =C-H Bending (Out-of-plane) | =CH₂ | ~990 and ~910 | Strong |
| C-S Stretch | C-S | 800 - 600 | Weak-Medium |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₄H₈S₂), the exact monoisotopic mass is 120.0067 Da. High-resolution mass spectrometry (HRMS) would confirm this elemental composition.
Under electron ionization (EI), the molecule would ionize to form a molecular ion (M⁺•), which would then undergo fragmentation. Key fragmentation pathways would likely involve the cleavage of C-S and C-C bonds. Predicted major fragments would include:
[M - CH₃]⁺: Loss of a methyl radical, leading to a fragment at m/z 105.
[M - CH₂S]⁺•: Cleavage of a C-S bond and rearrangement, m/z 74.
[M - SCH=CH₂]⁺: Loss of a vinylthio radical, giving a peak at m/z 61.
[CH₃SCH₂]⁺: A fragment at m/z 61.
[CH₂=CHS]⁺: A fragment at m/z 59.
Analysis of the relative abundances of these fragment ions helps to piece together the molecular structure, corroborating the data from NMR and vibrational spectroscopy.
X-ray Diffraction for Solid-State Structural Determination
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.
The data obtained would include:
Precise bond lengths: e.g., the exact lengths of the C-S, C=C, and C-C bonds.
Bond angles: The angles between atoms, such as the C-S-C and S-C-S angles.
Torsional angles: These define the conformation of the molecule in the crystal lattice.
Intermolecular interactions: Information on how the molecules pack together in the solid state.
While finding specific X-ray data for this exact compound is unlikely without it having been synthesized and crystallized, the methodology is a standard and powerful tool for the characterization of novel organosulfur compounds. thieme-connect.commoluch.runih.gov The results would provide an unambiguous confirmation of its covalent structure and offer insights into its solid-state conformation.
Computational and Theoretical Studies on Methylthio Vinylthio Methane
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are essential for elucidating the intricate details of molecular structure and bonding. For a molecule like methylthio(vinylthio)methane, which contains multiple sulfur atoms and a double bond, these computational tools can provide invaluable insights into its stability and reactivity.
Density Functional Theory (DFT) has become a important method for studying organic molecules due to its balance of computational cost and accuracy. researchgate.net For sulfur-containing compounds, DFT calculations are routinely used to predict geometries, vibrational frequencies, and electronic properties. researchgate.net
When applied to this compound, DFT calculations would likely employ functionals such as B3LYP or M06-2X, which have shown good performance for organosulfur compounds. nih.gov Basis sets like 6-31G* or 6-311+G(d,p) would be appropriate to accurately describe the electronic environment around the sulfur atoms and the π-system of the vinyl group. nih.govcdnsciencepub.com
Key parameters that would be investigated include bond lengths, bond angles, and dihedral angles. For instance, the C-S bond lengths in the thioacetal moiety are expected to be slightly longer than those in the vinyl sulfide (B99878) group due to the differing hybridization of the carbon atoms. The electronic effects of the methylthio and vinylthio groups on each other would also be a key area of investigation, with DFT providing a means to quantify charge distribution and molecular orbital energies.
Illustrative DFT-Calculated Properties of Analogous Compounds
| Parameter | Analogous Compound | Calculated Value | Method |
|---|---|---|---|
| C-S Bond Length | Dimethyl sulfide | 1.81 Å | B3LYP/6-31G |
| C=C Bond Length | Vinyl sulfide | 1.34 Å | B3LYP/6-31G |
| C-S-C Bond Angle | Dimethyl sulfide | 99.0° | B3LYP/6-31G |
| HOMO-LUMO Gap | Vinyl sulfide | 5.8 eV | B3LYP/6-31G |
Note: The data in this table is representative and based on calculations for similar, simpler molecules. The actual values for this compound would require specific calculations.
Ab initio molecular orbital theory, while often more computationally intensive than DFT, can provide a higher level of theoretical accuracy for certain properties. ru.nl Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are particularly useful for capturing electron correlation effects, which can be significant in molecules with multiple lone pairs, such as this compound. cdnsciencepub.comnist.govresearchgate.net
An ab initio study would allow for a detailed analysis of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). cdnsciencepub.com The energies and compositions of these frontier orbitals are crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. For instance, the HOMO is likely to have significant contributions from the sulfur lone pairs and the vinyl π-system, making these sites susceptible to electrophilic attack.
Furthermore, ab initio methods are well-suited for calculating accurate bond dissociation energies, providing insight into the relative strengths of the various bonds within the molecule. researchgate.net This information is critical for predicting fragmentation patterns in mass spectrometry and for understanding thermal decomposition pathways.
Mechanistic Probing of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.
For reactions involving this compound, such as addition to the vinyl group or substitution at the thioacetal carbon, computational methods can be used to locate and characterize the corresponding transition states. researchgate.net By calculating the vibrational frequencies of a proposed transition state structure, it can be confirmed as a true first-order saddle point on the potential energy surface (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired species. ulisboa.pt This type of analysis would be invaluable for understanding the stereoselectivity of reactions, as different diastereomeric transition states will lead to different product stereoisomers.
Once the stationary points on the potential energy surface (reactants, products, and transition states) have been optimized, their energies can be used to calculate important kinetic and thermodynamic parameters. The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the transition state and the reactants. nih.gov
Computational methods can also be used to calculate the enthalpy and Gibbs free energy of reaction, indicating whether a reaction is exothermic or endothermic and whether it is spontaneous under a given set of conditions. nih.gov For example, the addition of a nucleophile to the vinyl group of this compound would likely be an exothermic process.
Illustrative Calculated Thermodynamic Data for an Analogous Reaction: Thiol Addition to a Vinyl Compound
| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) | Method |
|---|---|---|---|
| CH₃SH + CH₂=CH₂ → CH₃SCH₂CH₃ | -19.5 | -9.2 | G3(MP2) |
Note: This data is for a representative reaction and is intended for illustrative purposes. The actual thermodynamic parameters for reactions involving this compound would need to be specifically calculated.
Conformational Analysis and Stereochemical Prediction
The flexibility of the thioacetal and vinyl sulfide moieties in this compound gives rise to a complex conformational landscape. Computational methods are essential for exploring this landscape and identifying the most stable conformers. cdnsciencepub.comumanitoba.ca
A systematic conformational search can be performed by rotating around the single bonds and calculating the energy of each resulting conformation. researchgate.net This allows for the construction of a potential energy surface that reveals the low-energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
The conformational preferences will be governed by a combination of steric and electronic effects. For example, gauche effects involving the sulfur lone pairs may play a significant role in determining the preferred dihedral angles. Understanding the conformational equilibrium is crucial, as the reactivity and spectroscopic properties of the molecule will be an average over the populated conformers.
Furthermore, computational methods can be used to predict the stereochemical outcome of reactions involving this compound. researchgate.net By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the major product can be predicted. This is particularly important for reactions that create new stereocenters in the molecule.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
While classical methods for the synthesis of thioethers and vinyl sulfides exist, future research will likely focus on developing more atom-economical, environmentally friendly, and efficient routes to methylthio(vinylthio)methane and its derivatives. Modern synthetic strategies are increasingly moving towards processes that minimize waste, reduce reaction steps, and allow for greater molecular complexity to be built in a single operation.
Key areas of development include:
One-Pot and Multicomponent Reactions: Future synthetic approaches may involve the development of one-pot, three-component reactions that bring together a methyl mercaptan source, a vinyl sulfide (B99878) precursor, and a methylene (B1212753) source. Such strategies, which have been successfully applied to the synthesis of complex thiophenes, can significantly improve efficiency by avoiding the isolation of intermediates. researchgate.net
Catalytic C-S Bond Formation: There is a continuous drive to discover new catalytic systems for carbon-sulfur bond formation that are more efficient and operate under milder conditions. researchgate.net Research into metal-catalyzed (e.g., palladium, copper, nickel) or organocatalytic cross-coupling reactions could provide novel pathways to this compound, offering better control over regioselectivity and functional group tolerance.
Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound assistance) will be crucial. For instance, developing syntheses that can proceed in water or bio-based solvents would represent a significant advancement in sustainability.
| Synthetic Strategy | Potential Advantages |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity, rapid assembly of molecular complexity. |
| Advanced Catalysis | High yields and selectivity, mild reaction conditions, broad substrate scope. |
| Green Chemistry | Reduced environmental impact, enhanced safety, potential for cost reduction. |
These advanced synthetic methods promise not only to make this compound more accessible but also to facilitate the creation of a library of analogues with diverse properties. lsu.edumdpi.com
Exploration of Materials Science Applications
The combination of sulfur atoms and a polymerizable vinyl group in this compound makes it an intriguing building block for new materials. Sulfur-containing polymers are known for their unique optical properties, high refractive indices, and affinity for heavy metals.
Emerging research could focus on:
High Refractive Index Polymers: The high polarizability of sulfur atoms can impart a high refractive index to polymers. By polymerizing this compound or copolymerizing it with other monomers, it may be possible to create advanced optical materials for lenses, coatings, and photonic devices.
Functional Coatings and Surfaces: The thioether moieties can be oxidized to sulfoxides and sulfones, changing the polarity and reactivity of the material. This could be exploited to create smart surfaces whose properties (e.g., wettability, adhesion) can be switched post-polymerization.
Metal-Scavenging Materials: The affinity of sulfur for heavy metal ions is well-documented. Polymers derived from this compound could be developed into materials for environmental remediation, acting as sorbents for toxic metals like mercury, lead, and cadmium from water. Research in this area could involve creating cross-linked polymer networks or grafting onto existing substrates to form robust filtration membranes.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov The synthesis and modification of sulfur compounds, which can sometimes involve hazardous reagents or highly exothermic reactions, are particularly well-suited for this technology. beilstein-journals.orgnoelresearchgroup.com
Future research directions include:
Safer Handling of Reagents: The synthesis of this compound may involve volatile and odorous sulfur compounds like methanethiol (B179389). Flow reactors minimize operator exposure and allow for the safe handling of such hazardous materials in a closed system.
Enhanced Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.org This can lead to higher yields, fewer byproducts, and access to reaction pathways that are difficult to control in batch processes.
Automated Synthesis and Optimization: Integrating flow reactors with automated systems for reaction monitoring and optimization (e.g., using inline analytical techniques like NMR or IR spectroscopy) could rapidly accelerate the discovery of optimal synthetic conditions and the creation of derivative libraries. This automated approach would be invaluable for exploring the structure-property relationships of this compound analogues.
Advanced Computational Design of Analogues with Tunable Reactivity
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby saving time and resources. researchgate.net Density Functional Theory (DFT) and other methods can be used to design novel analogues of this compound with tailored reactivity and properties. lbl.gov
Key areas for computational investigation include:
Tuning Electronic Properties: Researchers can computationally model how installing different substituents on the vinyl group would affect the electron density and, consequently, the reactivity of the double bond in polymerization or other addition reactions.
Predicting Reaction Pathways: Computational studies can elucidate reaction mechanisms, identify potential transition states, and predict activation barriers for various synthetic routes. researchgate.net This insight can guide the development of more efficient catalytic systems for the synthesis of these compounds. rsc.org
Designing for Specific Applications: For materials science applications, computational models can predict properties like the refractive index, bandgap, and binding affinity for metal ions of polymers derived from different this compound analogues. lbl.gov This in silico screening allows researchers to prioritize the most promising candidates for synthesis.
| Computational Approach | Research Goal | Predicted Outcome |
| DFT Calculations | Investigate the effect of substituents on the vinyl group. | Tuned electronic properties and reactivity for polymerization. |
| Transition State Modeling | Elucidate mechanisms for synthetic reactions. | Identification of optimal catalysts and reaction conditions. |
| Molecular Dynamics | Simulate polymer properties. | Design of materials with high refractive index or specific binding capabilities. |
The synergy between advanced computational design and automated synthesis platforms represents a powerful paradigm for accelerating the discovery and development of new functional molecules based on the this compound scaffold.
Q & A
Basic: What synthetic methodologies are commonly employed for Methylthio(vinylthio)methane, and how can reaction conditions be optimized?
Answer:
this compound is synthesized via nucleophilic substitution or thiol-ene reactions. For example, bis(methylthio)methane derivatives are prepared by reacting methylthiols with electrophilic substrates under inert atmospheres to prevent oxidation. Key parameters include:
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance reactivity .
- Solvents: Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
- Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
Optimization Strategy: - Conduct kinetic studies using UV-Vis spectroscopy to monitor intermediate formation.
- Vary stoichiometric ratios (e.g., thiol:electrophile) and analyze yields via GC-MS.
Table 1: Example Reaction Conditions from Literature
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CH₃SH + CH₂Cl₂ | ZnCl₂ | DMF | 70 | 78 | Gonzalez 2021 |
Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify sulfur-bonded methyl and vinyl groups. For bis(methylthio)methane, δ ~2.1 ppm (CH₃S) and δ ~5.5 ppm (vinyl protons) are diagnostic .
- GC-MS: Quantifies purity and detects volatile byproducts. Use HS-SPME (headspace solid-phase microextraction) for trace analysis in biological matrices .
- IR Spectroscopy: Peaks at 600–700 cm⁻¹ confirm C-S bond vibrations .
Methodological Tip:
- Cross-validate results with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Advanced: How can discrepancies between experimental and computational data on the oxidation mechanisms of this compound be resolved?
Answer:
Discrepancies often arise from incomplete modeling of solvent effects or transition states. For example, Gonzalez et al. (2021) observed faster experimental oxidation rates of bis(methylthio)methane compared to DFT predictions .
Resolution Strategies:
- Incorporate implicit solvent models (e.g., SMD) into DFT calculations to better replicate reaction environments.
- Perform transient absorption spectroscopy to detect short-lived intermediates (e.g., thiyl radicals) .
- Compare experimental activation energies (from Arrhenius plots) with computed values to refine theoretical models .
Advanced: What role do computational studies play in understanding the electronic structure and reactivity of this compound?
Answer:
Computational methods (e.g., DFT, CASSCF) elucidate:
- Electron Density: Sulfur atoms exhibit high electron density, favoring nucleophilic attack at the vinyl group.
- Reaction Pathways: Transition states for C-S bond cleavage are mapped using NBO (natural bond orbital) analysis .
Case Study: - A 2021 study combined DFT with experimental kinetics to propose a radical-mediated oxidation pathway for bis(methylthio)methane, validated by EPR spectroscopy .
Table 2: Key Computational Parameters for this compound
| Property | DFT Method | Basis Set | Key Finding | Reference |
|---|---|---|---|---|
| C-S Bond Dissociation | B3LYP | 6-311+G* | Activation energy = 25 kcal/mol | |
| Electron Affinity | M06-2X | def2-TZVP | Electron-deficient vinyl group |
Advanced: How can researchers investigate the environmental fate of this compound in anaerobic systems?
Answer:
- Microcosm Experiments: Incubate the compound with anaerobic sludge and monitor degradation products (e.g., methane, sulfide) via GC-TCD .
- Isotopic Labeling: Use ¹³C-labeled this compound to track carbon flow in microbial consortia .
- Metagenomics: Sequence microbial communities to identify genes (e.g., mcrA for methanogenesis) involved in degradation .
Key Finding:
- Abiotic systems with iron catalysts can degrade methylthio compounds to methane under simulated early-Earth conditions, suggesting potential environmental persistence .
Advanced: What methodologies are used to study transient intermediates in this compound reactions?
Answer:
- Time-Resolved Spectroscopy: Laser flash photolysis captures nanosecond-scale intermediates like thiyl radicals (CH₃S•) .
- Spin Trapping: Use nitrone derivatives (e.g., DMPO) in EPR to stabilize and identify radicals .
- Computational Dynamics: Trajectory surface hopping simulations predict intermediate lifetimes and reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
